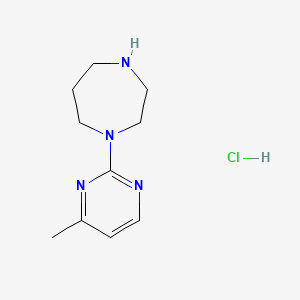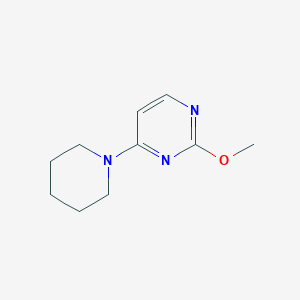
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride
Übersicht
Beschreibung
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride, also known as 4-MP-DZH, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless crystalline solid that is soluble in water and ethanol. 4-MP-DZH has been studied extensively as a potential drug candidate and has been used in various laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthetic Pathways and Derivatives : The synthesis of pyrimido[4,5-e][1,4]diazepines, including compounds related to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride, has been demonstrated through a high-throughput method. This method involves a two-step acylation/cyclization sequence from key intermediates, leading to the creation of various derivatives. These derivatives have potential applications in medicinal chemistry and as intermediates in organic synthesis (Torre, Nogueras, & Cobo, 2016).
Complexation and Coordination Chemistry : Research on iron(II) complexes involving ligands similar to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane showcases the structural and magnetic properties of these complexes. Such studies are crucial for understanding the coordination chemistry of novel ligands and their potential applications in materials science and catalysis (Schmidt et al., 2013).
Potential Applications in Catalysis and Material Science
Catalysis and Organic Transformations : Some derivatives of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane have been evaluated for their catalytic activity, particularly in the context of olefin epoxidation and CO2 fixation. These studies highlight the compound's relevance in developing new catalytic systems that can contribute to green chemistry and CO2 utilization (Mayilmurugan, Sankaralingam, & Velusamy, 2019).
Environmental Applications : The ability of certain nickel(II) complexes derived from diazepane-based ligands to convert atmospheric CO2 into organic carbonates underlines the importance of such compounds in addressing environmental concerns related to CO2 emissions. These studies provide a foundation for further exploration of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane derivatives in environmental chemistry (Muthuramalingam, Sankaralingam, Velusamy, & Mayilmurugan, 2019).
Eigenschaften
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14;/h3,5,11H,2,4,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZSRVVGXRQXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)
![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)





![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)



